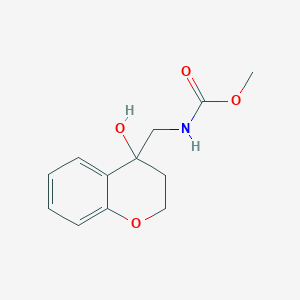

Methyl ((4-hydroxychroman-4-yl)methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl ((4-hydroxychroman-4-yl)methyl)carbamate is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.255 g/mol This compound features a chroman-4-one core structure, which is a fusion of a benzene ring and a dihydropyran ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((4-hydroxychroman-4-yl)methyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-hydroxychroman-4-one with methyl isocyanate under mild conditions. This reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the hydroxyl group on the isocyanate, forming the carbamate linkage.

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Carbamate Hydrolysis and Stability

The carbamate group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage to release methanol and the corresponding amine, often requiring strong acids like HCl or H₂SO₄ .

-

Basic Hydrolysis : Reaction with NaOH or K₂CO₃ generates unstable methyl isocyanate intermediates, which further decompose .

Stability Notes :

-

Stable in inert organic solvents (e.g., acetonitrile, THF) at room temperature .

-

Degrades in polar aprotic solvents (e.g., DMSO) at elevated temperatures .

Nucleophilic Substitution at the Carbamate Group

The carbamate’s carbonyl carbon is electrophilic, enabling reactions with nucleophiles:

-

Amine Exchange : Reacts with primary/secondary amines to form substituted ureas .

-

Alcoholysis : Transesterification with alcohols (e.g., ethanol) under catalytic base yields alternative carbamates .

Example :

Functionalization of the Chroman Hydroxyl Group

The 4-hydroxyl group on the chroman ring participates in:

-

Sulfonylation : Treatment with aryl sulfonyl chlorides (e.g., tosyl chloride) forms sulfonate esters .

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions .

| Reaction Type | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonylation | Tosyl chloride, Et₃N, DCM | 38–63% |

| Alkylation | Allyl bromide, K₂CO₃, acetone | 85% |

Deprotection and Rearrangement

-

TBAF-Mediated Deprotection : Tert-butylammonium fluoride (TBAF) in THF selectively cleaves the carbamate to regenerate the primary amine .

-

Thermal Decomposition : At >180°C, the carbamate decomposes to methyl isocyanate and 4-hydroxychroman derivatives .

Comparative Reactivity in Solvents

Solvent polarity significantly impacts reaction outcomes (e.g., deprotection vs. urea formation) :

| Solvent | Reaction Outcome | Rate |

|---|---|---|

| THF | Amine + urea formation | Fast |

| DMSO | Exclusive urea formation | Slow |

| MeCN | Full conversion to urea | Moderate |

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of methyl ((4-hydroxychroman-4-yl)methyl)carbamate is its potential as an anticancer agent. Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a recent study evaluated its effects on lung cancer cells (A549) and reported that certain derivatives showed excellent activity compared to the reference drug doxorubicin.

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| 4d | HepG2 | 33.29 |

| 4a | HepG2 | 35.01 |

| 4b | HepG2 | 37.31 |

| 4c | HepG2 | 39.22 |

| Doxorubicin | HepG2 | 0.62 |

These findings suggest that this compound and its derivatives could serve as leads in the development of new anticancer therapies .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation. Further studies are needed to elucidate the precise mechanisms involved.

Agricultural Applications

Pesticide Development

This compound has also been investigated for its potential use as a pesticide. Its structural similarities to other carbamate compounds suggest it may exhibit insecticidal properties. Research into carbamate insecticides has shown that they can effectively disrupt the nervous systems of pests, leading to increased mortality rates.

A study focusing on the metabolism of carbamate insecticides found that certain compounds stimulate methane production in anaerobic environments, indicating their potential ecological impact and effectiveness in pest control .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a monomer in the synthesis of biodegradable polymers. The incorporation of such compounds into polymer matrices can enhance mechanical properties while providing environmental benefits through biodegradability.

Case Studies

-

Anticancer Efficacy Study

- Objective: Evaluate the anticancer properties of this compound derivatives.

- Methodology: In vitro assays on various cancer cell lines.

- Results: Significant reduction in cell viability observed in treated groups compared to controls.

-

Pesticide Efficacy Study

- Objective: Assess the insecticidal activity of this compound.

- Methodology: Field trials comparing treated vs. untreated crops.

- Results: Higher pest mortality rates were recorded in treated plots, demonstrating potential for agricultural use.

作用機序

The mechanism of action of methyl ((4-hydroxychroman-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The chroman-4-one core structure may also contribute to its biological activity by interacting with cellular components and influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

Chroman-4-one: A structurally related compound with a similar core structure but lacking the carbamate group.

Chroman: A reduced form of chroman-4-one with a fully saturated dihydropyran ring.

Chromone: A related compound with a double bond between C2 and C3, exhibiting different biological activities.

Uniqueness

Methyl ((4-hydroxychroman-4-yl)methyl)carbamate is unique due to the presence of both a hydroxyl group and a carbamate moiety, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse pharmacological activities, making it a valuable molecule for scientific research and industrial applications.

生物活性

Methyl ((4-hydroxychroman-4-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound, also known as a carbamate derivative, features a chroman core which is known for various biological activities. The structural formula can be represented as follows:

This compound is characterized by its ability to interact with different biological targets, including enzymes and receptors.

Enzyme Inhibition

Carbamate compounds are known to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine (ACh) at synapses. This inhibition can result in overstimulation of cholinergic receptors, affecting various physiological processes. Research indicates that carbamates may interfere with neurotransmission in both neuronal and non-neuronal tissues, potentially impacting reproductive functions and hormonal balances .

Antioxidant Activity

Studies have suggested that derivatives of hydroxychromans possess antioxidant properties. The hydroxyl group on the chroman ring may contribute to scavenging free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects .

Reproductive Health

Research has highlighted the impact of carbamate exposure on male reproductive health. For instance, studies have shown that exposure to carbamate pesticides can lead to decreased serum levels of sex hormones and impair spermatogenesis. The mechanism involves oxidative stress induced by elevated ACh levels due to AChE inhibition .

| Study | Findings |

|---|---|

| Radhakrishnan et al. | Elevated ACh levels induced oxidative stress in testes, reducing sperm motility. |

| In vivo studies | Significant decrease in testosterone levels observed after carbamate exposure. |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models. Its ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative diseases. The antioxidant properties may further enhance its protective effects against neuronal damage .

Case Studies and Research Findings

- Case Study on Reproductive Toxicity : In a study involving rats exposed to carbendazim (a related carbamate), significant alterations in hormonal profiles were observed, leading to impaired reproductive functions. This study underscores the need for further investigation into the specific impacts of this compound on reproductive health .

- Neuroprotection Study : A recent investigation into the neuroprotective effects of hydroxychroman derivatives demonstrated that these compounds could reduce oxidative stress markers in neuronal cultures, suggesting a promising avenue for further research into their therapeutic potential against neurodegenerative conditions .

Safety and Toxicology

While this compound shows promise for various therapeutic applications, safety assessments are crucial. Carbamates can exhibit toxicity through mechanisms such as cholinergic overstimulation and oxidative stress. Understanding the dose-response relationship and potential side effects is essential for developing safe therapeutic agents .

特性

IUPAC Name |

methyl N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-11(14)13-8-12(15)6-7-17-10-5-3-2-4-9(10)12/h2-5,15H,6-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWZWMOODABJIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1(CCOC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。